molecular formula C21H14O2 B14176642 (10-Hydroxyanthracen-9-yl)(phenyl)methanone CAS No. 75532-21-7

(10-Hydroxyanthracen-9-yl)(phenyl)methanone

Cat. No.: B14176642
CAS No.: 75532-21-7
M. Wt: 298.3 g/mol
InChI Key: BZPWDIYIOSEBHY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Benzoyl-9-anthracenyloxy typically involves the reaction of anthracene derivatives with benzoyl chloride under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where anthracene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of 10-Benzoyl-9-anthracenyloxy may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

10-Benzoyl-9-anthracenyloxy undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-Benzoyl-9-anthracenyloxy has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Benzoyl-9-anthracenyloxy involves its interaction with molecular targets through its aromatic and benzoyl groups. These interactions can lead to the formation of reactive oxygen species (ROS) or other reactive intermediates that can affect cellular processes. The compound’s photophysical properties also enable it to act as a photosensitizer, facilitating energy transfer processes in photochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Benzoyl-9-anthracenyloxy is unique due to its specific combination of benzoyl and anthracenyloxy groups, which confer distinct photophysical properties and reactivity. This makes it particularly valuable for applications requiring precise control over molecular interactions and energy transfer processes .

Properties

CAS No.

75532-21-7

Molecular Formula

C21H14O2

Molecular Weight

298.3 g/mol

IUPAC Name

(10-hydroxyanthracen-9-yl)-phenylmethanone

InChI

InChI=1S/C21H14O2/c22-20(14-8-2-1-3-9-14)19-15-10-4-6-12-17(15)21(23)18-13-7-5-11-16(18)19/h1-13,23H

InChI Key

BZPWDIYIOSEBHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C3C=CC=CC3=C(C4=CC=CC=C42)O

Origin of Product

United States

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